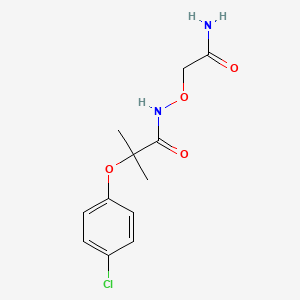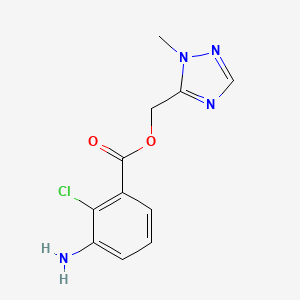![molecular formula C11H6ClN5 B6642127 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6642127.png)
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to have immunosuppressive and anti-inflammatory effects. CP-690,550 has been found to be particularly effective in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the signaling pathway of cytokines. Cytokines are proteins that are involved in the immune response and inflammation. By inhibiting JAKs, this compound reduces the production of cytokines, thereby suppressing the immune response and reducing inflammation.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects on the immune system. It reduces the production of cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the pathogenesis of autoimmune diseases. It also reduces the activation and proliferation of T-cells, which are involved in the immune response. These effects lead to a reduction in inflammation and an improvement in the symptoms of autoimmune diseases.
実験室実験の利点と制限
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a valuable tool for studying the role of JAKs in various biological processes. It has also been extensively studied for its potential therapeutic applications, which provides a strong basis for further research. However, this compound has some limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. It is also a potent immunosuppressant, which can affect the immune response in lab animals and humans.
将来の方向性
There are several future directions for research on 1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile. One area of research is to further understand the mechanism of action of this compound and its effects on the immune system. Another area of research is to explore the potential therapeutic applications of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, research can be conducted to optimize the synthesis method of this compound to improve yield and purity. Finally, research can be conducted to develop new JAK inhibitors that have improved efficacy and reduced side effects compared to this compound.
合成法
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile is synthesized using a multi-step process that involves the reaction of 6-chloropyridine-3-carbaldehyde with imidazole-4,5-dicarbonitrile. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
1-[(6-Chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been found to be particularly effective in treating rheumatoid arthritis, where it has shown significant improvement in reducing joint inflammation and pain. It has also shown promising results in treating psoriasis and inflammatory bowel disease.
特性
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN5/c12-11-2-1-8(5-15-11)6-17-7-16-9(3-13)10(17)4-14/h1-2,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRWUUBKIXHVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC(=C2C#N)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642055.png)
![2-[[2-(4-Bromophenoxy)acetyl]amino]oxyacetamide](/img/structure/B6642059.png)




![1-[(2-Chloro-3-fluorophenyl)methyl]-2-methylimidazole](/img/structure/B6642098.png)
![3-[1-(2-Methoxypropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B6642099.png)
![3-[1-(2-Methylsulfonylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6642100.png)
![2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide](/img/structure/B6642111.png)

![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)
